(S)-(+)-Naproxen chloride

Vue d'ensemble

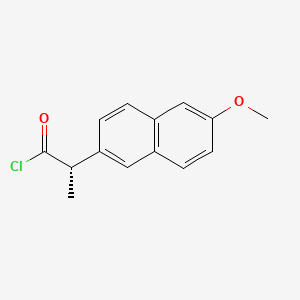

Description

(2S)-2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and a propanoyl chloride group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Naproxen chloride typically involves the acylation of (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of hydrogen chloride (HCl) gas as a byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(6-Methoxynaphthalen-2-yl)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Alcohols: Formed from reduction reactions.

Applications De Recherche Scientifique

(2S)-2-(6-Methoxynaphthalen-2-yl)propanoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of anti-inflammatory and analgesic drugs.

Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-(+)-Naproxen chloride is primarily based on its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of covalent bonds through nucleophilic acyl substitution reactions. This reactivity is harnessed in various synthetic applications to modify and functionalize molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid (O-Demethylnaproxen)

- Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Methyl Ester)

Uniqueness

(2S)-2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in synthetic applications. Compared to its analogs, which may have hydroxyl or ester groups, the acyl chloride group allows for a broader range of chemical transformations, making it a valuable intermediate in organic synthesis.

Propriétés

IUPAC Name |

(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODROGXCIVAQDJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965366 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51091-84-0 | |

| Record name | Naproxen chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51091-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxen chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051091840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthaleneacetyl chloride, 6-methoxy-α-methyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (S)-naproxen chloride in analytical chemistry?

A1: (S)-Naproxen chloride is primarily used as a chiral derivatizing agent for separating enantiomers of chiral amines and alcohols. This is achieved by reacting (S)-naproxen chloride with the target molecule, forming diastereomeric amides or esters. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation using techniques like HPLC [, , ].

Q2: Can you provide specific examples of compounds that have been successfully analyzed using (S)-naproxen chloride as a chiral derivatizing agent?

A2: (S)-Naproxen chloride has demonstrated success in the chiral analysis of various compounds. Some notable examples include:

- Amino acids: This reagent facilitated the separation and quantification of amino acid enantiomers in diverse matrices, including soy sauces and seasonings [].

- Carvedilol: It enabled the enantiospecific assay of carvedilol, a drug used to treat hypertension and heart failure, in biological samples like plasma and urine [].

- Venlafaxine: Researchers utilized (S)-naproxen chloride to develop a stereospecific HPLC method for quantifying venlafaxine enantiomers, an antidepressant, in plasma samples from dogs, rats, and humans [].

Q3: How does the structure of (S)-naproxen chloride contribute to its effectiveness as a chiral derivatizing agent?

A3: The presence of a chiral center in (S)-naproxen chloride is crucial for its ability to differentiate between enantiomers. When reacted with a racemic mixture, it forms diastereomeric products with distinct physicochemical properties []. These differences allow for their separation using various chromatographic techniques.

Q4: Have there been any studies investigating the kinetic resolution of chiral compounds using (S)-naproxen chloride?

A4: Yes, researchers have explored the kinetic resolution capabilities of (S)-naproxen chloride. For instance, theoretical studies have investigated its use in resolving (±)-2,3-dihydro-3-methyl-4H-1,4-benzoxazine. Computational methods were employed to understand the reaction mechanism and factors influencing selectivity [].

Q5: Are there alternative chiral derivatizing agents to (S)-naproxen chloride, and how do they compare?

A5: Indeed, other chiral acyl chlorides, such as N-tosyl-(S)-prolyl chloride and N-phthaloyl-(S)-alaninyl chloride, have been investigated as resolving agents. A study on resolving racemic 1-substituted 3-amino-1,2-dicarba-closo-dodecaboranes revealed that these alternative agents exhibited higher efficiency compared to (S)-naproxen chloride [].

Q6: What analytical techniques are commonly employed to analyze the diastereomers formed after derivatization with (S)-naproxen chloride?

A6: High-performance liquid chromatography (HPLC) is a widely used technique for separating and analyzing the diastereomeric derivatives formed using (S)-naproxen chloride. Depending on the analyte and desired sensitivity, various detection methods like fluorescence detection can be coupled with HPLC [].

Q7: Has the synthesis of liquid crystals incorporating the (S)-naproxen moiety been explored?

A7: Yes, researchers have synthesized ferroelectric liquid crystalline compounds containing the (2S)-2-(6-hydroxy-2-naphthyl)propionic acid moiety derived from (S)-naproxen []. These compounds exhibited interesting mesomorphic properties, including the formation of blue phase and twist grain boundary phases, expanding the potential applications of (S)-naproxen derivatives beyond analytical chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.